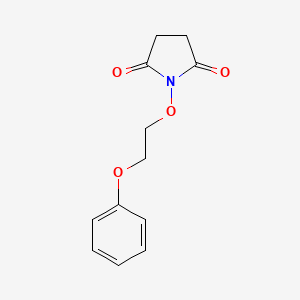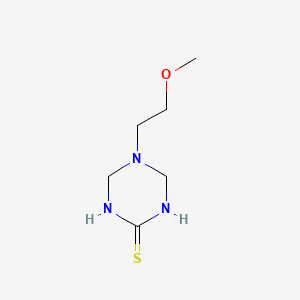![molecular formula C17H17N3O2 B4832778 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4832778.png)
2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide
Overview
Description
2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide, also known as MBBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been shown to activate caspases, a family of enzymes involved in the induction of apoptosis.
Biochemical and Physiological Effects
2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. For example, 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in a rat model of acute lung injury. Additionally, 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and hydrogen peroxide (H2O2), in a rat model of liver injury.
Advantages and Limitations for Lab Experiments
2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in various solvents. However, one limitation of 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide is its relatively low potency compared to other drugs with similar biological activities.
Future Directions
There are several potential future directions for research on 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide. One area of interest is the development of more potent analogs of 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide that could be used as therapeutic agents for various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide is a promising chemical compound with potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide as a therapeutic agent for various diseases.
Scientific Research Applications
2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In vitro studies have shown that 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-17-19-14-4-2-3-5-15(14)20(17)11-16(18)21/h2-9H,10-11H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQBNQVXKQGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4832702.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4832708.png)
![1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4832711.png)
![5-[4-(diethylamino)phenyl]-3-hydroxy-1-isobutyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4832715.png)


![2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4832740.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B4832749.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4832755.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4832776.png)
![N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/structure/B4832777.png)